

Interpreting trailing endpoints in Manogepix MIC testing

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Compound of Interest

Compound Name: *Fosmanogepix*

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Technical Support Center: Manogepix MIC Testing

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering trailing endpoints in Manogepix (MGX) Minimum Inhibitory Concentration (MIC) testing.

Frequently Asked Questions (FAQs)

Q1: What is a trailing endpoint in the context of antifungal susceptibility testing?

A trailing endpoint, also known as trailing growth, is the observation of reduced but persistent fungal growth at drug concentrations above the true Minimum Inhibitory Concentration (MIC). This phenomenon can make it difficult to determine the precise MIC value, as a clear endpoint of complete growth inhibition is not achieved.^[1] For some antifungals, isolates that appear susceptible after 24 hours of incubation may show growth patterns suggesting resistance after 48 hours, a phenotype sometimes described as "low-high".^[1]

Q2: Is trailing a known issue with Manogepix MIC testing?

While trailing is a well-documented phenomenon with some antifungal classes like azoles, it is less characterized for manogepix. Some research has indicated that *Candida albicans* isolates exhibiting heavy trailing with fluconazole remain highly susceptible to manogepix, suggesting

that the mechanisms causing trailing with azoles may not confer resistance to manogepix.[2] However, a gradual decrease in metabolic activity across a range of manogepix concentrations has been noted for some fungi, which can complicate endpoint determination.[3]

Q3: What is the mechanism of action of Manogepix?

Manogepix is the active form of the prodrug **fosmanogepix**. It has a novel mechanism of action, targeting the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[4] By inhibiting Gwt1, manogepix disrupts the integrity of the fungal cell wall, leading to cell death.[4]

Q4: How are Manogepix MIC endpoints typically determined according to established protocols?

According to Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, the MIC endpoint for yeasts is generally read as the lowest concentration of manogepix that produces a significant decrease in growth (approximately 50% inhibition) compared to the growth control.[5][6] For molds, a Minimum Effective Concentration (MEC) is often determined, which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as compared to the large, fluffy, filamentous growth observed in the control well.[3]

Troubleshooting Guide: Interpreting Trailing Endpoints

Issue: I am observing trailing growth in my Manogepix MIC assay, making it difficult to determine the endpoint.

This guide provides a systematic approach to troubleshoot and interpret trailing endpoints in Manogepix MIC testing.

Step 1: Verify Experimental Protocol Adherence

Ensure that your experimental setup strictly adheres to the recommended CLSI or EUCAST guidelines for antifungal susceptibility testing of manogepix.[7][8] Key parameters to double-check are:

- **Inoculum Preparation:** The inoculum size should be carefully standardized as per the protocol.
- **Media and Buffering:** Use the recommended growth medium (e.g., RPMI 1640) and buffer. The pH of the medium can significantly influence trailing with some antifungals.[1]
- **Incubation Time and Temperature:** Adhere to the specified incubation time (typically 24 hours for *Candida* spp.) and temperature (35°C).[6] Reading MICs at 24 hours, even if trailing is observed at 48 hours, may be more clinically relevant for some antifungals.[1]

Step 2: Re-evaluate Endpoint Reading

For yeasts, the recommended endpoint is a 50% reduction in growth compared to the positive control, not necessarily complete inhibition.[5][6] If you are using a spectrophotometer, this corresponds to the well with a reading that is 50% of the reading in the growth control well. For visual reading, this is a "prominent decrease in turbidity".

For molds, especially *Aspergillus*, some protocols suggest ignoring potential trailing growth and reading the endpoint as the last well in a series of completely inhibited wells.[3]

Step 3: Consider a Colorimetric Assay

If visual or spectrophotometric determination of the endpoint remains challenging due to trailing, consider using a colorimetric assay that measures metabolic activity.[3] This can sometimes provide a more objective measure of fungal viability and a clearer endpoint.

Step 4: Consult Reference Strains

Include quality control (QC) strains with known manogepix MIC values in your assay (e.g., *Candida parapsilosis* ATCC 22019 and *Candida krusei* ATCC 6258).[7] If the QC strain results are within the expected range, it provides confidence that the assay is performing correctly and the trailing is a characteristic of the test isolate.

Step 5: Correlate with Other Antifungals (with caution)

Some studies have shown a correlation between elevated manogepix MICs and fluconazole resistance in certain *Candida* species.[2] However, this is not always the case, and trailing with

azoles does not necessarily predict trailing or resistance to manogepix.^[2] This information should be used for investigational purposes only and not for clinical interpretation without further validation.

Data Presentation

Table 1: Manogepix MIC Testing Parameters for Yeasts (CLSI/EUCAST)

Parameter	Recommendation	Reference
Method	Broth Microdilution	^[7] ^[8]
Medium	RPMI 1640	^[1]
Inoculum Size	Standardized as per CLSI/EUCAST	^[7] ^[8]
Incubation	35°C for 24 hours	^[6]
Endpoint	≥50% reduction in growth compared to control	^[5] ^[6]

Table 2: Manogepix MEC Testing Parameters for Molds (CLSI/EUCAST)

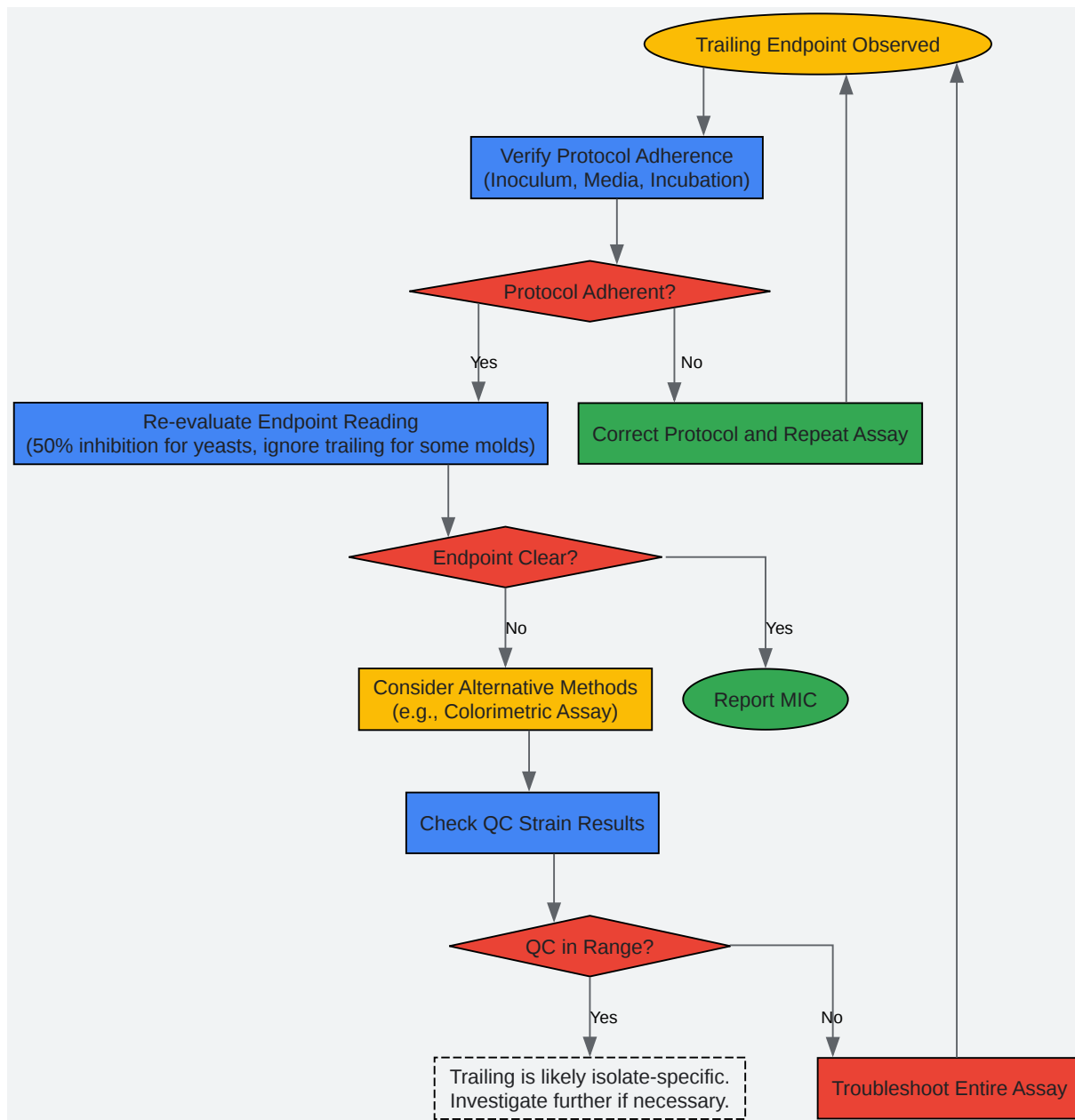
Parameter	Recommendation	Reference
Method	Broth Microdilution	^[3]
Medium	RPMI 1640	^[3]
Inoculum Size	Standardized as per CLSI/EUCAST	^[3]
Incubation	35°C for 48-72 hours	^[6]
Endpoint	Lowest concentration showing morphologically abnormal, small, compact colonies	^[3]

Experimental Protocols

Broth Microdilution MIC Testing for Yeasts (Adapted from CLSI M27)

- **Prepare Inoculum:** From a 24-hour culture on Sabouraud dextrose agar, suspend several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve the final recommended inoculum concentration.
- **Prepare Drug Dilutions:** Perform serial twofold dilutions of manogepix in RPMI 1640 in a 96-well microtiter plate.
- **Inoculate Plate:** Add the standardized inoculum to each well of the microtiter plate. Include a drug-free well for a growth control and an uninoculated well for a sterility control.
- **Incubate:** Incubate the plate at 35°C for 24 hours.
- **Read MIC:** Determine the MIC as the lowest concentration of manogepix that causes a $\geq 50\%$ reduction in turbidity compared to the growth control.

Mandatory Visualization



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Caption: Troubleshooting workflow for trailing endpoints in Manogepix MIC testing.

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